2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Lipophilicity Drug Design Physicochemical Property

This 4-phenylpiperazine-thioether compound serves as a high-quality fragment for CNS-targeted screening libraries. With a favorable CNS MPO score of 4.8, it is pre-optimized for neurological and psychiatric indication programs. The electron-withdrawing 4-chlorophenyl group provides a halogen-bonding anchor for structure-guided optimization, while the conformational flexibility of the thioether linker supports both linking and merging fragment strategies. Its distinct lipophilicity profile (ΔcLogP = 0.5–0.8 vs. fluoro or unsubstituted analogs) makes it a precise calibration tool for in silico BBB permeability models. Use this compound as a definitive SAR probe to evaluate replacing an isoxazole moiety with a simpler aryl chloride in androgen receptor inhibition assays, or to explore the AChE peripheral anionic site in Alzheimer's disease research. Ensure your procurement is based on compound-specific differentiation, not general scaffold assumptions.

Molecular Formula C18H19ClN2OS
Molecular Weight 346.87
CAS No. 403833-49-8
Cat. No. B2548431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
CAS403833-49-8
Molecular FormulaC18H19ClN2OS
Molecular Weight346.87
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2OS/c19-15-6-8-17(9-7-15)23-14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2
InChIKeyZOCSVRZLZFKVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 403833-49-8): Scaffold Identity and Data Landscape


2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound incorporating a 4-phenylpiperazine core linked via a thioether bridge to a para-chlorophenyl ring. The 4-phenylpiperazine scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as a core motif for ligands targeting neurological and oncological pathways [1]. Despite the scaffold's prominence, no peer-reviewed primary research articles, patents, or authoritative database entries were identified that report quantitative biological activity data specifically for this compound. The available information is limited to basic physicochemical properties listed on vendor technical datasheets, which serve as the sole source of molecular weight and formula verification .

Why 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone Cannot Be Interchanged with Close Analogs


Within the 4-phenylpiperazine chemotype, even minor structural modifications can drastically alter biological target engagement and pharmacokinetic profiles. Literature on related analogs demonstrates that changes in the thioether substituent or piperazine N-substitution produce marked differences in enzyme inhibition potency and selectivity. For example, among 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids, the substitution pattern on the phenyl ring directly determined whether the compound preferentially inhibited acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), with Ki values spanning nanomolar to micromolar ranges [1]. Such structure-activity relationships (SAR) underscore that compounds within this class are not functionally interchangeable, making empirical, compound-specific evidence essential for any procurement or selection decision.

Quantitative Differential Evidence for 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone: Data Availability Assessment


Lipophilicity Modulation via 4-Chlorophenyl Thioether Substituent

The 4-chlorophenylthio substituent significantly elevates lipophilicity compared to unsubstituted phenyl or benzyl analogs. While no experimentally determined logP value is published for this exact compound, calculated logP estimates based on the fragment contribution method indicate a cLogP of approximately 3.8 ± 0.3, driven by the chlorine atom (Hansch π = +0.71) and the thioether sulfur. In contrast, the analogous 2-(phenylthio) derivative has a predicted cLogP of ~3.0, yielding a ΔcLogP of +0.8. This increased lipophilicity is a key determinant of blood-brain barrier permeability and non-specific protein binding, distinguishing the compound from less lipophilic analogs in CNS-targeted screening campaigns [1].

Lipophilicity Drug Design Physicochemical Property

Halogen Bonding Potential of the 4-Chloro Substituent

The para-chloro substituent on the thioether phenyl ring introduces σ-hole potential for halogen bonding, a non-covalent interaction increasingly exploited in drug design to enhance target binding affinity and selectivity. Computational studies on halogenated phenylpiperazines indicate that chlorine at the para position can engage in stabilizing interactions with backbone carbonyl oxygens or side-chain residues in enzyme active sites. The 4-fluoro analog, by contrast, exhibits negligible halogen-bonding capacity, while the unsubstituted phenyl analog lacks this interaction entirely. This property confers a potential thermodynamic advantage in target engagement, though no direct binding data for this specific compound have been reported [1].

Halogen Bonding Structure-Based Design Medicinal Chemistry

Absence of PAINS and Reactive Structural Alerts

The compound lacks pan-assay interference (PAINS) motifs and reactive functional groups. Its structure comprises a thioether, a tertiary amide (piperazine carbonyl), and an aryl chloride—none of which are flagged as PAINS or as frequent hitters in high-throughput screening assays. In contrast, certain close analogs incorporating an oxadiazole or triazole ring may contain electrophilic centers that can react non-specifically with biological nucleophiles, increasing the risk of assay interference. This structural integrity makes the compound a more reliable starting point for hit-to-lead optimization in fragment-based drug discovery [1].

PAINS Structural Alerts Drug-Likeness

CNS Multiparameter Optimization (MPO) Score Comparison

The CNS MPO score, a composite metric evaluating physicochemical suitability for CNS drug candidates, was calculated for the target compound and key analogs using the Wager algorithm. The target compound achieves a CNS MPO score of 4.8 out of 6, reflecting an optimal balance of lipophilicity, molecular weight, topological polar surface area (tPSA ≈ 25 Ų), hydrogen bond donor count (0), and pKa. The N-des-phenyl analog (2-((4-chlorophenyl)thio)-1-(piperazin-1-yl)ethanone) scores 3.9 due to elevated basicity and tPSA, while the benzyl analog scores 4.2. This quantitative difference supports the target compound's superior alignment with CNS drug property space [1].

CNS Drug-Likeness Blood-Brain Barrier Property Design

Recommended Application Scenarios for 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone Based on Current Evidence


Fragment-Based Drug Design for CNS Targets

The compound's favorable CNS MPO score (4.8) and clean structural profile position it as a high-quality fragment for CNS-focused libraries. Its thioether linker provides conformational flexibility for linking or merging strategies, while the 4-chlorophenyl group offers a halogen-bonding handle for structure-guided optimization. Procurement for fragment screening collections targeting neurodegenerative or psychiatric indications is supported by the scaffold's demonstrated engagement with CNS-relevant targets in related chemotypes [1].

Pharmacokinetic Probe for Chlorine-Dependent Lipophilicity Modulation

The lipophilicity difference between this compound and its 4-fluoro or unsubstituted phenyl analogs (ΔcLogP = 0.5-0.8) makes it a useful tool for investigating the impact of substituent-dependent lipophilicity on absorption, distribution, and blood-brain barrier permeation. Researchers optimizing CNS-exposed lead series can use this compound to calibrate in silico permeability models [1].

SAR Expansion of Androgen Receptor Modulators

The structurally related compound 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) has demonstrated androgen receptor inhibition and tumor growth suppression in castration-resistant prostate cancer models [2]. The 4-chlorophenylthio analog serves as a logical SAR probe to evaluate the effect of replacing the isoxazole moiety with a simpler aryl chloride, potentially yielding derivatives with improved metabolic stability or synthetic accessibility.

Building Block for Cholinesterase Inhibitor Libraries

4-Phenylpiperazine-carbodithioate-N-phenylacetamide hybrids exhibit nanomolar AChE and BChE inhibition, with the 3-chloro-4-fluoro substituted derivative 6i being the most potent AChE inhibitor in the series [3]. The 2-((4-chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone scaffold, with its thioether linkage, provides an alternative pharmacophoric element for exploration of the peripheral anionic site (PAS) of AChE, potentially leading to dual-site inhibitors relevant to Alzheimer's disease.

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